molecular formula C11H18F3N3O2 B1418884 N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide CAS No. 1214235-36-5

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide

Katalognummer: B1418884
CAS-Nummer: 1214235-36-5
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: NGTYTXIHPMTNHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoroacetamide group, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-

Biologische Aktivität

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide, commonly referred to as EFPA, is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a trifluoroacetamide group and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of EFPA, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₈F₃N₃O₂
  • CAS Number : 1214235-36-5
  • Molecular Weight : 277.28 g/mol
  • Hazard Classification : Irritant

EFPA's biological activity can be attributed to its interaction with specific biological targets. The trifluoroacetamide group enhances lipophilicity, allowing better membrane penetration and interaction with various receptors and enzymes. Research indicates that EFPA may modulate neurotransmitter systems and exhibit antimicrobial properties.

Antimicrobial Activity

Studies have shown that EFPA exhibits significant antimicrobial effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

In vitro studies have demonstrated that EFPA possesses antiproliferative properties against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
HeLa15.5
A54920.3

The observed cytotoxicity is likely due to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of EFPA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that EFPA significantly inhibited MRSA growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity

In a preclinical model using A549 lung cancer cells, treatment with EFPA resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that EFPA induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds with similar structures to N-[2-(4-Ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide exhibit promising anticancer activities. For instance, derivatives of N-aryl compounds have shown significant growth inhibition against various cancer cell lines.

CompoundCell Lines TestedPercent Growth Inhibition
Compound 6hSNB-1986.61%
Compound 6hOVCAR-885.26%
Compound 6hNCI-H4075.99%

These results suggest that modifications in the structure of this compound can lead to enhanced anticancer properties through targeted modifications .

Antitubercular Activity

There is growing interest in the development of antitubercular agents based on the structural framework of this compound. Research has shown that similar derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. This highlights the potential for this compound to serve as a lead compound in the search for new antitubercular therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure of the compound allows for various modifications that can enhance its biological activity. For example:

  • Piperazine Modification : Altering the piperazine ring can affect the binding affinity to biological targets.
  • Trifluoroacetyl Group : The presence of the trifluoroacetyl group is crucial for enhancing lipophilicity and improving bioavailability.
  • Substituents on the Ethyl Chain : Variations in substituents can lead to different pharmacological profiles.

Case Study 1: Anticancer Evaluation

In a study focused on N-Aryl derivatives similar to this compound, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications significantly improved their anticancer efficacy .

Case Study 2: Antitubercular Screening

A series of compounds derived from the core structure of this compound were screened for their activity against M. tuberculosis. The most promising candidates exhibited MIC values comparable to existing antitubercular drugs, indicating their potential as new therapeutic agents .

Eigenschaften

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O2/c1-3-16-4-6-17(7-5-16)9(18)8(2)15-10(19)11(12,13)14/h8H,3-7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYTXIHPMTNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.